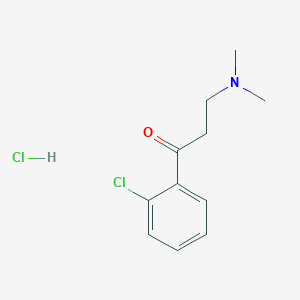![molecular formula C12H8N2OS B13895394 5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol](/img/structure/B13895394.png)
5-Pyridin-2-ylthieno[3,2-b]pyridin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-pyridin-2-yl-4H-thieno[3,2-b]pyridin-7-one is a heterocyclic compound that features a fused ring system combining pyridine and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-pyridin-2-yl-4H-thieno[3,2-b]pyridin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be further transformed into the desired compound . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-pyridin-2-yl-4H-thieno[3,2-b]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
5-pyridin-2-yl-4H-thieno[3,2-b]pyridin-7-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 5-pyridin-2-yl-4H-thieno[3,2-b]pyridin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its diverse biological activities.
Thieno[2,3-b]pyridine: A related compound with significant pharmacological and biological utility, including anticancer and anti-inflammatory activities.
Uniqueness
5-pyridin-2-yl-4H-thieno[3,2-b]pyridin-7-one is unique due to its specific ring fusion and the presence of both pyridine and thiophene moieties. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H8N2OS |
|---|---|
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
5-pyridin-2-yl-4H-thieno[3,2-b]pyridin-7-one |
InChI |
InChI=1S/C12H8N2OS/c15-11-7-10(8-3-1-2-5-13-8)14-9-4-6-16-12(9)11/h1-7H,(H,14,15) |
Clave InChI |
NOGFPHGIAJYOKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC(=O)C3=C(N2)C=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B13895330.png)

![(E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13895356.png)
![5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine](/img/structure/B13895357.png)

![(4R)-4-((3R,5R,8R,9S,10S,13R,14S)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13895367.png)
![2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13895368.png)


![N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]acetamide](/img/structure/B13895384.png)

